

# An In-depth Technical Guide to 2-Morpholino-5-nitrobenzoic acid

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## Compound of Interest

Compound Name: 2-Morpholino-5-nitrobenzoic acid

Cat. No.: B1596870

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For Researchers, Scientists, and Drug Development Professionals

## Foreword

This technical guide provides a comprehensive overview of **2-Morpholino-5-nitrobenzoic acid** (CAS No. 4036-83-3), a key chemical intermediate with significant potential in medicinal chemistry and drug discovery. This document, intended for a scientific audience, delves into the compound's properties, synthesis, safety considerations, and its emerging role in the development of novel therapeutics. By synthesizing technical data with practical insights, this guide aims to be an essential resource for professionals engaged in pharmaceutical research and development.

## Core Compound Identification and Properties

**2-Morpholino-5-nitrobenzoic acid** is a substituted aromatic carboxylic acid characterized by the presence of a morpholine ring and a nitro group. These functional groups are pivotal to its chemical reactivity and biological activity.

Table 1: Chemical and Physical Properties of **2-Morpholino-5-nitrobenzoic acid**

| Property          | Value  | Source(s)                       |
|-------------------|--|---------------------------------|
| CAS Number        | 4036-83-3  | [1][2][3]                       |
| Molecular Formula | C <sub>11</sub> H <sub>12</sub> N <sub>2</sub> O <sub>5</sub>                    | [2]                             |
| Molecular Weight  | 252.22 g/mol   | [2]                             |
| IUPAC Name        | 2-(Morpholin-4-yl)-5-nitrobenzoic acid   | N/A                             |
| Synonyms          | 5-Nitro-2-(morpholin-4-yl)benzoic acid, Benzoic acid, 2-(4-morpholinyl)-5-nitro- | [2]                             |
| Appearance        | Pale yellow solid (predicted)  | Inferred from related compounds |
| Melting Point     | Not available  | N/A                             |
| Solubility        | Limited solubility in water is expected.   | Inferred from related compounds |

## The Scientific Rationale: Significance in Medicinal Chemistry

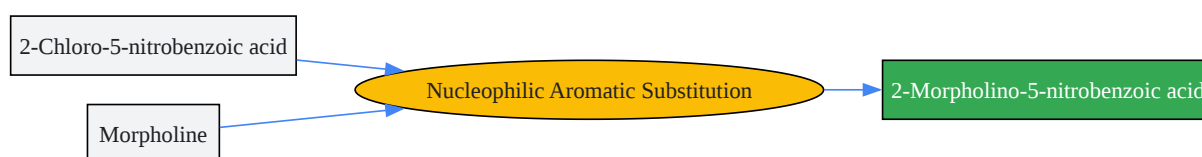
The unique structural combination of a morpholine moiety and a nitroaromatic system in **2-Morpholino-5-nitrobenzoic acid** makes it a compound of considerable interest in drug discovery.

- **The Morpholine Scaffold:** The morpholine ring is a privileged structure in medicinal chemistry, frequently incorporated into drug candidates to enhance their pharmacological profiles. Its presence can improve aqueous solubility, metabolic stability, and bioavailability, while also serving as a versatile synthetic handle for molecular elaboration.
- **The Nitro Group as a Versatile Modulator:** The nitro group, a strong electron-withdrawing moiety, significantly influences the electronic properties of the aromatic ring, impacting the compound's reactivity and potential biological interactions. While historically viewed with some caution due to potential toxicological concerns, the nitro group is a key component in

numerous approved drugs, particularly in the fields of antimicrobial and anticancer therapy. Its ability to be reduced to an amino group under hypoxic conditions is a strategy exploited in the design of targeted cancer therapies.

## Synthesis of 2-Morpholino-5-nitrobenzoic acid: A Step-by-Step Protocol

The primary synthetic route to **2-Morpholino-5-nitrobenzoic acid** involves the nucleophilic aromatic substitution of a suitable precursor, typically 2-chloro-5-nitrobenzoic acid, with morpholine.



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Caption: Synthetic pathway to **2-Morpholino-5-nitrobenzoic acid**.

## Experimental Protocol: Synthesis via Nucleophilic Aromatic Substitution

This protocol outlines a general procedure for the synthesis of **2-Morpholino-5-nitrobenzoic acid**.

Materials:

- 2-Chloro-5-nitrobenzoic acid
- Morpholine
- A suitable solvent (e.g., Dimethylformamide - DMF)
- A non-nucleophilic base (e.g., Potassium carbonate)

- Hydrochloric acid (for acidification)
- Distilled water
- Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, heating mantle, filtration apparatus)

#### Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloro-5-nitrobenzoic acid in a suitable volume of DMF.
- **Addition of Reagents:** To the stirred solution, add an excess of morpholine (typically 2-3 equivalents) followed by a non-nucleophilic base such as potassium carbonate (to scavenge the HCl byproduct).
- **Reaction Conditions:** Heat the reaction mixture to a temperature that facilitates the substitution reaction (e.g., 90-120 °C) and maintain for several hours. The reaction progress should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC).
- **Work-up:** Upon completion, cool the reaction mixture to room temperature. Pour the mixture into a beaker containing ice-water to precipitate the product.
- **Acidification:** Acidify the aqueous mixture with hydrochloric acid to a pH of approximately 2-3 to ensure the protonation of the carboxylic acid, facilitating its precipitation.
- **Isolation and Purification:** Collect the precipitated solid by vacuum filtration. Wash the solid with cold water to remove any inorganic impurities. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure **2-Morpholino-5-nitrobenzoic acid**.

## Spectroscopic Characterization (Theoretical)

While specific experimental spectral data for **2-Morpholino-5-nitrobenzoic acid** is not readily available in the public domain, a theoretical analysis based on its structure allows for the prediction of its key spectroscopic features.

Table 2: Predicted Spectroscopic Data for **2-Morpholino-5-nitrobenzoic acid**

| Technique           | Expected Features   |
|---------------------|---|
| $^1\text{H}$ NMR    | Aromatic protons would appear in the downfield region ( $\delta$ 7.0-8.5 ppm). The morpholine protons would exhibit characteristic signals in the upfield region ( $\delta$ 3.0-4.0 ppm). The carboxylic acid proton would be a broad singlet at a very downfield chemical shift ( $\delta > 10$ ppm).                    |
| $^{13}\text{C}$ NMR | The spectrum would show signals for the aromatic carbons, with the carbon bearing the nitro group being significantly deshielded. The morpholine carbons would appear in the aliphatic region. The carbonyl carbon of the carboxylic acid would be observed at a characteristic downfield position ( $\delta > 160$ ppm). |
| IR Spectroscopy     | Characteristic absorption bands would include a broad O-H stretch for the carboxylic acid ( $\sim 2500\text{-}3300\text{ cm}^{-1}$ ), a C=O stretch for the carbonyl group ( $\sim 1700\text{ cm}^{-1}$ ), and strong N-O stretching vibrations for the nitro group ( $\sim 1550$ and $1350\text{ cm}^{-1}$ ).            |
| Mass Spectrometry   | The molecular ion peak $[\text{M}]^+$ would be observed at $m/z$ 252. Fragmentation patterns would likely involve the loss of the nitro group, the carboxylic acid group, and cleavage of the morpholine ring.  |

## Safety and Handling

A specific Safety Data Sheet (SDS) for **2-Morpholino-5-nitrobenzoic acid** is not currently available. Therefore, it is imperative to handle this compound with the precautions appropriate for related nitroaromatic and carboxylic acid compounds. The following safety measures are based on the known hazards of its precursors and analogous structures.<sup>[4]</sup>

- Hazard Statements (Inferred):
  - May cause skin irritation.

- Causes serious eye irritation.
- May cause respiratory irritation.
- Precautionary Statements (Inferred):
  - Avoid breathing dust/fume/gas/mist/vapors/spray.
  - Wash skin thoroughly after handling.
  - Use only outdoors or in a well-ventilated area.
  - Wear protective gloves/protective clothing/eye protection/face protection.
- First Aid Measures (Inferred):
  - If on skin: Wash with plenty of soap and water.
  - If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
  - If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.
  - If swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.<sup>[5]</sup>
- Storage and Disposal:
  - Store in a well-ventilated place. Keep container tightly closed.<sup>[4]</sup>
  - Dispose of contents/container to an approved waste disposal plant.

## Applications in Drug Discovery and Development

While specific applications of **2-Morpholino-5-nitrobenzoic acid** are still under exploration, its structural motifs suggest several promising avenues for drug development. It can serve as a versatile building block for the synthesis of more complex molecules with potential therapeutic activities, including:

- **Anticancer Agents:** The nitroaromatic moiety can be exploited for the development of hypoxia-activated prodrugs that target the low-oxygen environment of solid tumors.
- **Antimicrobial Agents:** Nitroaromatic compounds have a well-established history as antibacterial and antiparasitic agents.
- **Enzyme Inhibitors:** The carboxylic acid and morpholine groups provide key interaction points for binding to the active sites of various enzymes.

## Conclusion and Future Perspectives

**2-Morpholino-5-nitrobenzoic acid** is a chemical intermediate with a compelling profile for applications in medicinal chemistry. Its synthesis is straightforward, and its structural features offer a rich platform for the design and development of novel therapeutic agents. Further research into the biological activities of this compound and its derivatives is warranted to fully elucidate its potential in addressing unmet medical needs. This technical guide serves as a foundational resource to aid researchers in their exploration of this promising molecule.

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